molecular formula C14H24N2O3 B12215612 tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

Cat. No.: B12215612
M. Wt: 268.35 g/mol
InChI Key: PPSOKLACPMVKRE-CSKARUKUSA-N
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Description

tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 3-(dimethylamino)acryloyl substituent. This structure combines a rigid pyrrolidine backbone with electron-rich and sterically bulky moieties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-7-11(16)12(17)8-10-15(4)5/h8,10-11H,6-7,9H2,1-5H3/b10-8+

InChI Key

PPSOKLACPMVKRE-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)/C=C/N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=CN(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of tert-Butyl 2-Acetylpyrrolidine-1-carboxylate

Reagents :

  • tert-Butyl pyrrolidine-1-carboxylate

  • Acetyl chloride or acetic anhydride

  • Base (e.g., triethylamine, DMAP)

Procedure :
The pyrrolidine nitrogen is protected as a tert-butyl carbamate. Acylation at the C2 position is achieved under Friedel-Crafts conditions or via directed lithiation followed by quenching with acetyl chloride. For example:

  • Dissolve tert-butyl pyrrolidine-1-carboxylate (1.0 equiv) in dry dichloromethane.

  • Add acetyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (hexane/EtOAc = 4:1) to yield the acetylated intermediate.

Yield : 75–85%.

Step 2: Enamine Formation with DMF-Dimethyl Acetal (DMF-DMA)

Reagents :

  • tert-Butyl 2-acetylpyrrolidine-1-carboxylate

  • DMF-DMA (3.0 equiv)

  • Solvent (toluene or xylene)

Procedure :
The acetyl group undergoes condensation with DMF-DMA to form the dimethylamino acryloyl moiety:

  • Reflux tert-butyl 2-acetylpyrrolidine-1-carboxylate (1.0 equiv) with DMF-DMA (3.0 equiv) in toluene for 18 hours.

  • Remove solvent under reduced pressure.

  • Purify via recrystallization (petroleum ether/EtOAc) to obtain the title compound.

Key Data :

ParameterValue
Reaction Temperature110°C
Yield70–80%
Purity (HPLC)>95%

Mechanistic Insight :
DMF-DMA acts as both a carbonyl activator and dimethylamine source, facilitating β-keto ester enamine formation through a Knoevenagel-like condensation.

Alternative Method: Michael Addition Approach

Step 1: Synthesis of tert-Butyl 2-(Acryloyl)pyrrolidine-1-carboxylate

Reagents :

  • tert-Butyl pyrrolidine-1-carboxylate

  • Acryloyl chloride (1.5 equiv)

  • Base (e.g., NaHCO₃)

Procedure :

  • Add acryloyl chloride dropwise to a cooled (0°C) solution of tert-butyl pyrrolidine-1-carboxylate and NaHCO₃ in THF.

  • Stir for 6 hours at room temperature.

  • Extract with EtOAc, dry (Na₂SO₄), and concentrate.

Yield : 60–70%.

Step 2: Dimethylamine Conjugation

Reagents :

  • tert-Butyl 2-acryloylpyrrolidine-1-carboxylate

  • Dimethylamine (2.0 equiv, as HCl salt)

  • Solvent (MeOH/H₂O)

Procedure :

  • React the acryloyl derivative with dimethylamine hydrochloride in MeOH/H₂O (3:1) at 50°C for 8 hours.

  • Neutralize with aqueous NaOH, extract with DCM, and concentrate.

Yield : 50–60%.

Limitations :

  • Lower yield due to competing polymerization of acryloyl intermediate.

  • Requires strict temperature control.

Comparative Analysis of Methods

ParameterAcylation-Enamine RouteMichael Addition Route
Overall Yield70–80%50–60%
Purity>95%85–90%
ScalabilityHighModerate
Cost EfficiencyModerate (DMF-DMA cost)Low
ByproductsMinimalPolymeric impurities

Preferred Method : The acylation-enamine route is industrially favored due to higher yields and simpler purification.

Optimization Strategies and Troubleshooting

Solvent Selection

  • Toluene outperforms DMF or THF in enamine formation, minimizing side reactions.

  • Methanol is avoided in Michael additions to prevent ester hydrolysis.

Catalytic Enhancements

  • BF₃·Et₂O (5 mol%) accelerates enamine formation, reducing reaction time to 6 hours.

  • Microwave irradiation (100°C, 30 min) improves acryloylation yields to 85%.

Purification Challenges

  • Silica Gel Compatibility : The compound’s polarity necessitates gradient elution (hexane → 40% EtOAc).

  • Recrystallization : Petroleum ether/EtOAc (3:1) yields crystals with >99% purity.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
DMF-DMA120–150
tert-Butyl pyrrolidine-1-carboxylate800–1,000
Acetyl chloride50–70

Total Cost/Kg : ~$2,500 (enamine route) vs. ~$3,200 (Michael route).

Environmental Impact

  • Waste Streams : Toluene recovery (85% efficiency) reduces VOC emissions.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) as a recyclable solvent is under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the acryloyl moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate and analogous pyrrolidine or pyridine derivatives.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound (Target) C₁₄H₂₅N₃O₃* 283.37 g/mol† Acryloyl, dimethylamino, tert-butyl ester Pharmaceuticals, imaging agents (inferred)
99mTc-labeled DT(Ch)₂ () C₄₄H₆₀N₆O₁₃S 949.04 g/mol Acryloyl, dimethylamino, DTPA conjugate Radiolabeling for imaging
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () C₁₉H₂₈BrN₃O₅ 458.35 g/mol Bromopyridine, dimethoxymethyl Synthetic intermediate
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () C₂₂H₃₃FN₂O₅ 448.52 g/mol Fluoropyridine, hydroxymethyl Drug discovery
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate () C₁₃H₂₀N₄O₂ 264.32 g/mol Pyrazinylamino Pharmaceutical intermediate

*Calculated based on IUPAC name. †Exact value requires experimental validation.

Research Findings and Trends

  • Synthetic Efficiency : Compounds with acryloyl groups (e.g., ) show higher yields compared to halogenated pyridines (), likely due to fewer side reactions .
  • Bioactivity: Dimethylamino and pyrazine substituents () correlate with enhanced bioactivity in drug candidates, whereas bromine/fluorine groups (–3) improve binding selectivity .
  • Market Availability: Halogenated pyridine derivatives () are priced higher ($150–$200/g) than non-halogenated analogs, reflecting synthesis complexity .

Biological Activity

Tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

  • Molecular Formula : C14H24N2O3
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 1421314-91-1
  • Appearance : Typically a pale yellow solid.
  • Density : Approximately 1.079 g/cm³ (predicted)
  • Boiling Point : Estimated around 373.7 °C (predicted)

The biological activity of this compound primarily revolves around its interaction with biological pathways involved in inflammation and cellular signaling. The dimethylamino group enhances the compound's solubility and bioavailability, which is crucial for its pharmacological effects.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, a related compound demonstrated dual inhibition of prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses . The compound was evaluated in various animal models, showing promising results in reducing edema and pain.

Case Studies and Research Findings

Several research findings have detailed the efficacy of this compound:

  • In Vitro Studies :
    • A study reported that derivatives of pyrrolidine compounds showed IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .
    • Another investigation highlighted the compound's role in inhibiting inflammatory cytokines, contributing to its therapeutic profile against chronic inflammatory diseases.
  • In Vivo Studies :
    • Animal models treated with tert-butyl derivatives displayed reduced paw edema and inflammation markers compared to control groups, suggesting effective therapeutic action .
    • Histopathological examinations showed minimal organ damage, indicating a favorable safety profile for long-term use .

Data Table of Biological Activity

Study ReferenceBiological ActivityIC50 ValueNotes
COX Inhibition0.02–0.04 μMStrong anti-inflammatory effects
Cytokine InhibitionN/AReduces chronic inflammation markers
Edema ReductionN/AEffective in animal models

Safety and Toxicology

The safety profile of this compound is under investigation, with preliminary data suggesting low toxicity levels even at higher doses. Further studies are required to establish the complete toxicological profile.

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